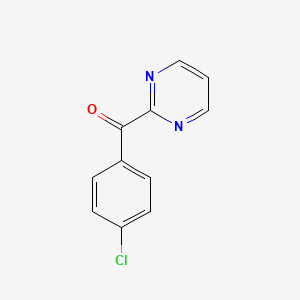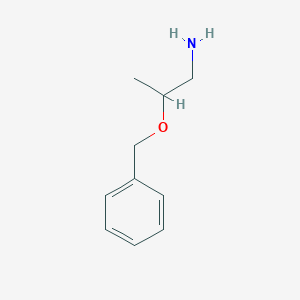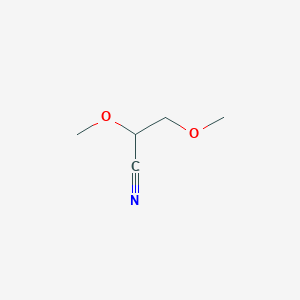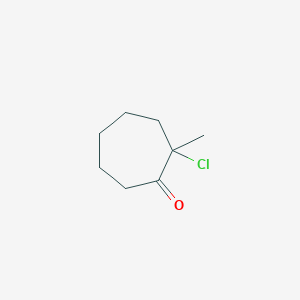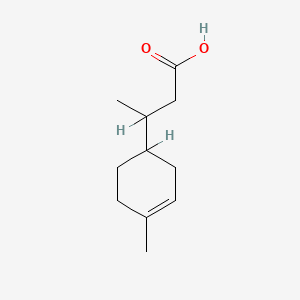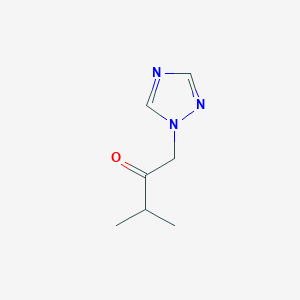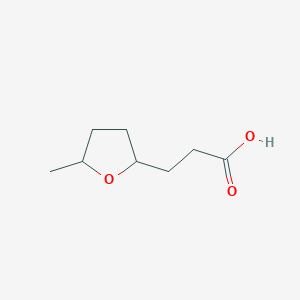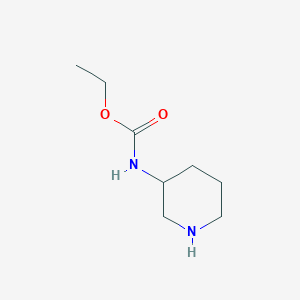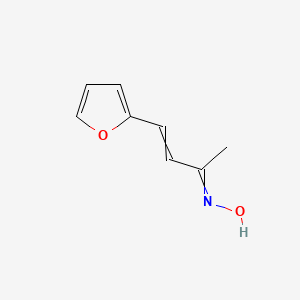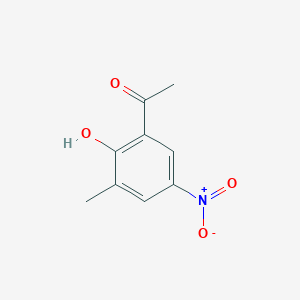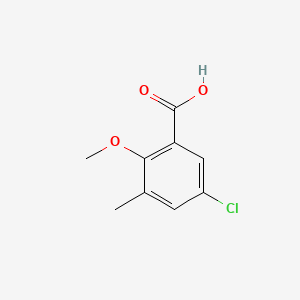
3-Butyl-5-(chloromethyl)-1,2-oxazole
説明
3-Butyl-5-(chloromethyl)-1,2-oxazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of oxazole derivatives and has been synthesized using various methods. In
作用機序
The mechanism of action of 3-Butyl-5-(chloromethyl)-1,2-oxazole is not well understood. However, it is believed that the compound reacts with metal ions, such as copper ions, to form a complex that exhibits fluorescence. The exact mechanism of this reaction is still under investigation.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Butyl-5-(chloromethyl)-1,2-oxazole. However, studies have shown that this compound is non-toxic and does not exhibit any significant cytotoxicity towards cells. This makes it a promising tool for use in biological studies.
実験室実験の利点と制限
One of the main advantages of 3-Butyl-5-(chloromethyl)-1,2-oxazole is its high selectivity and sensitivity towards copper ions. This makes it a valuable tool for the detection of copper ions in biological samples. Additionally, this compound is non-toxic and does not exhibit any significant cytotoxicity towards cells, making it safe for use in biological studies.
However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the mechanism of action of this compound is not well understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of 3-Butyl-5-(chloromethyl)-1,2-oxazole. One area of research could be the development of new synthetic methods to improve the yield and purity of this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its interactions with metal ions.
Another potential direction for future research could be the development of new fluorescent probes based on the structure of 3-Butyl-5-(chloromethyl)-1,2-oxazole. These probes could be designed to exhibit high selectivity and sensitivity towards other metal ions, such as zinc or iron, and could be used for a range of applications in biological studies.
Conclusion
In conclusion, 3-Butyl-5-(chloromethyl)-1,2-oxazole is a promising compound that has gained significant attention in scientific research due to its unique properties and potential applications. Although there is still much to learn about this compound, its high selectivity and sensitivity towards copper ions make it a valuable tool for the detection of copper ions in biological samples. With further research, this compound could have a range of applications in biological studies and beyond.
科学的研究の応用
3-Butyl-5-(chloromethyl)-1,2-oxazole has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been its use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit high selectivity and sensitivity towards copper ions, making it a promising tool for the detection of copper ions in biological samples.
特性
IUPAC Name |
3-butyl-5-(chloromethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-2-3-4-7-5-8(6-9)11-10-7/h5H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSPNNOEVHXZNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NOC(=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494366 | |
| Record name | 3-Butyl-5-(chloromethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-5-(chloromethyl)-1,2-oxazole | |
CAS RN |
64988-72-3 | |
| Record name | 3-Butyl-5-(chloromethyl)isoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64988-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butyl-5-(chloromethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



